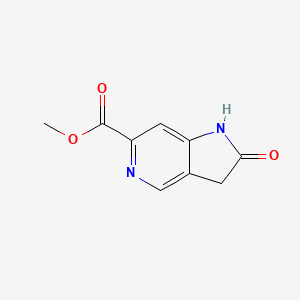

Methyl 5-aza-2-oxindole-6-carboxylate

Overview

Description

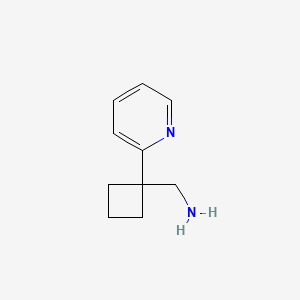

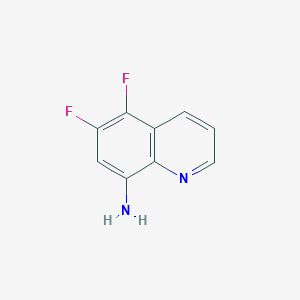

“Methyl 5-aza-2-oxindole-6-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . Its IUPAC name is methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 5-aza-2-oxindole-6-carboxylate” is 1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2-4,11-12H,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis of Biologically Active Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals, playing a crucial role in cell biologyMethyl 5-aza-2-oxindole-6-carboxylate can be utilized in the synthesis of these compounds, which are known for their biological activity against cancer cells, microbes, and various disorders .

Development of Spiroindole and Spirooxindole Scaffolds

Spiroindole and spirooxindole scaffolds are vital in drug design due to their inherent three-dimensional nature, which allows them to interact effectively with biological targets. These scaffolds, derived from Methyl 5-aza-2-oxindole-6-carboxylate , are central to many alkaloids with potential pharmaceutical activity .

Iron-Catalyzed Functionalization of Heterocycles

The compound can be involved in iron-catalyzed C─H activation processes, which is a cutting-edge approach for crafting bio-relevant molecules. This method is particularly noteworthy for its cost-effectiveness and sustainability, making Methyl 5-aza-2-oxindole-6-carboxylate a valuable substrate in such reactions .

Inhibitor of Botulinum Neurotoxin

As an inhibitor, Methyl 5-aza-2-oxindole-6-carboxylate has potential applications in the treatment of botulinum neurotoxin. Its structural properties make it suitable for studying the inhibition mechanisms and developing antidotes .

ITK Inhibitors

The compound’s unique structure allows it to act as an inhibitor for Inducible T-cell Kinase (ITK), which is significant in the development of therapies for autoimmune diseases and certain types of cancer .

Antibacterial Agents

Methyl 5-aza-2-oxindole-6-carboxylate: can be used to develop new antibacterial agents. Its molecular framework is conducive to creating compounds that can combat bacterial infections effectively .

CB2 Cannabinoid Receptor Ligands

The compound has applications as a ligand for CB2 cannabinoid receptors. These receptors are involved in various physiological processes, and ligands like Methyl 5-aza-2-oxindole-6-carboxylate can be used to modulate their activity for therapeutic purposes .

Inhibitors of Hepatitis C Virus NS5B Polymerase

Methyl 5-aza-2-oxindole-6-carboxylate: also shows promise as an inhibitor of the Hepatitis C virus NS5B polymerase, which is crucial for the viral replication process. This application is particularly relevant in the search for new antiviral drugs .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-aza-2-oxindole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes . .

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole and its derivatives, such as Methyl 5-aza-2-oxindole-6-carboxylate, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . .

Result of Action

Indole derivatives are known to show various biologically vital properties .

Action Environment

It is known that the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

properties

IUPAC Name |

methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBPDQPTGVJARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2CC(=O)NC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aza-2-oxindole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)